molecular formula C19H27NO4S B10826789 1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate

1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate

Cat. No.: B10826789
M. Wt: 365.5 g/mol
InChI Key: VGXACJMXDYPFDB-LNPMHHSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate is a useful research compound. Its molecular formula is C19H27NO4S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate

InChI

InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17?,19-,25-/m0/s1

InChI Key

VGXACJMXDYPFDB-LNPMHHSESA-N

Isomeric SMILES

C[S@](=O)CC[C@](CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3

Canonical SMILES

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3

Origin of Product

United States

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